![molecular formula C25H20ClNO5 B4563402 (4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4563402.png)
(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
Overview
Description
(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazole intermediate.
Attachment of the methoxyphenoxy group: This can be done through an etherification reaction, where a methoxyphenol reacts with an appropriate leaving group on the oxazole intermediate.
Final assembly: The final step involves the formation of the methylene bridge, which can be achieved through a condensation reaction between the intermediate and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Condensation: It can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases are used depending on the type of substitution reaction.
Condensation: Aldehydes, ketones, and acid chlorides are commonly used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has similar structural features.
Bioplastics: Although not structurally similar, bioplastics share some chemical properties and applications in material science.
Uniqueness
(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one is unique due to its complex structure, which allows for a wide range of chemical reactions and potential applications. Its combination of functional groups and the presence of the oxazole ring make it a versatile compound in scientific research.
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-29-21-3-2-4-22(16-21)31-14-13-30-20-11-5-17(6-12-20)15-23-25(28)32-24(27-23)18-7-9-19(26)10-8-18/h2-12,15-16H,13-14H2,1H3/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPHWAPWUGNPKL-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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